molecular formula C6H6Cl3F7OSi B098727 3-(Heptafluoroisopropoxy)propyltrichlorosilane CAS No. 15538-93-9

3-(Heptafluoroisopropoxy)propyltrichlorosilane

Cat. No.: B098727
CAS No.: 15538-93-9
M. Wt: 361.5 g/mol
InChI Key: GATGUNJRFUIHOM-UHFFFAOYSA-N
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Description

3-(Heptafluoroisopropoxy)propyltrichlorosilane: is an organochlorosilane compound with the molecular formula C6H6Cl3F7OSi. It is known for its unique chemical structure, which includes a heptafluoroisopropoxy group attached to a propyl chain, which is further bonded to a trichlorosilane moiety. This compound is primarily used as a chemical intermediate in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptafluoroisopropoxy)propyltrichlorosilane typically involves the reaction of 1,3-dichloropropane with trichlorosilane in the presence of a base catalyst. The reaction conditions often include controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Heptafluoroisopropoxy)propyltrichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Condensation: Reacts with other silanes or silanols to form siloxane bonds[][3].

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Condensation: Silanols or other silane compounds[][3].

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Condensation: Siloxane polymers or oligomers[][3].

Mechanism of Action

The mechanism of action of 3-(Heptafluoroisopropoxy)propyltrichlorosilane primarily involves its reactivity with various nucleophiles. The trichlorosilane moiety is highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or substituted silanes. These reactions are crucial in modifying surfaces and creating new materials with desired properties .

Comparison with Similar Compounds

  • Trichloro(3-chloropropyl)silane
  • Trichloro(3-methoxypropyl)silane
  • Trichloro(3-ethoxypropyl)silane

Comparison: 3-(Heptafluoroisopropoxy)propyltrichlorosilane is unique due to the presence of the heptafluoroisopropoxy group, which imparts distinct fluorinated properties. This makes it more hydrophobic and chemically resistant compared to its non-fluorinated counterparts. The fluorinated group also enhances its performance in creating surfaces with low surface energy .

Properties

IUPAC Name

trichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl3F7OSi/c7-18(8,9)3-1-2-17-4(10,5(11,12)13)6(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGUNJRFUIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(C(F)(F)F)F)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF(CF3)OCH2CH2CH2SiCl3, C6H6Cl3F7OSi
Record name Silane, trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880222
Record name Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane
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Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15538-93-9
Record name Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Record name 15538-93-9
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Record name Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane
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Record name Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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